4-Methyl-2-(m-tolyl)pyrrolidine

Lipophilicity cLogP Pyrrolidine scaffold optimization

4-Methyl-2-(m-tolyl)pyrrolidine (CAS 603068-48-0) is a disubstituted pyrrolidine scaffold combining a 4-methyl group on the saturated nitrogen heterocycle with a meta-tolyl (3-methylphenyl) substituent at the 2-position. With a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol, this compound features a calculated octanol-water partition coefficient (cLogP) of 2.75 (RDKit), indicating moderate lipophilicity that falls within a range often associated with favorable membrane permeability and CNS drug-like properties.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12876619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(m-tolyl)pyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=CC(=C2)C
InChIInChI=1S/C12H17N/c1-9-4-3-5-11(6-9)12-7-10(2)8-13-12/h3-6,10,12-13H,7-8H2,1-2H3
InChIKeyUDYKJMKVFSVWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(m-tolyl)pyrrolidine (CAS 603068-48-0): Core Physicochemical and Structural Profile for Research Sourcing


4-Methyl-2-(m-tolyl)pyrrolidine (CAS 603068-48-0) is a disubstituted pyrrolidine scaffold combining a 4-methyl group on the saturated nitrogen heterocycle with a meta-tolyl (3-methylphenyl) substituent at the 2-position [1]. With a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol, this compound features a calculated octanol-water partition coefficient (cLogP) of 2.75 (RDKit), indicating moderate lipophilicity that falls within a range often associated with favorable membrane permeability and CNS drug-like properties . The meta-methyl substitution pattern on the pendant phenyl ring, in combination with the pyrrolidine 4-methyl group, creates a distinct steric and electronic environment that differentiates this compound from its ortho- and para-tolyl analogs, as well as from unsubstituted 2-phenyl or 2-tolyl pyrrolidines lacking the ring methyl .

Why 4-Methyl-2-(m-tolyl)pyrrolidine Cannot Be Replaced by 2-(m-Tolyl)pyrrolidine or Other Tolyl-Regioisomers in Structure-Activity-Driven Research


Interchanging 4-methyl-2-(m-tolyl)pyrrolidine with a structurally similar analog—such as 2-(m-tolyl)pyrrolidine (lacking the 4-methyl substitution on the pyrrolidine ring, CAS 72216-05-8), 4-methyl-2-(p-tolyl)pyrrolidine (para-methyl phenyl isomer, CAS 603068-49-1), or 2-(o-tolyl)pyrrolidine (ortho-methyl phenyl isomer, CAS 129540-23-4)—is not scientifically justified when the research goal involves SAR exploration, receptor binding, enzyme inhibition, or any property dependent on precise three-dimensional molecular recognition. The 4-methyl substituent on the pyrrolidine ring alters both the conformational equilibrium of the five-membered ring and the basicity (pKa) of the secondary amine, while the meta-methyl position on the phenyl ring influences the dihedral angle between the aromatic plane and the pyrrolidine ring, directly affecting π-stacking interactions and hydrogen-bond geometry . Cumulative SAR studies across 2-arylpyrrolidine series in medicinal chemistry have repeatedly demonstrated that even a single methyl positional isomer can shift target binding affinity by orders of magnitude—underscoring that generic substitution without empirical head-to-head validation introduces an uncontrolled variable that can invalidate entire data campaigns [1].

Quantitative Differentiation Evidence: 4-Methyl-2-(m-tolyl)pyrrolidine Versus Closest Structural Analogs


Lipophilicity (cLogP) of 4-Methyl-2-(m-tolyl)pyrrolidine Compared with 2-(m-Tolyl)pyrrolidine – Impact of 4-Methyl Substitution on Partitioning

4-Methyl-2-(m-tolyl)pyrrolidine has a calculated octanol-water partition coefficient (cLogP) of 2.75 as determined by RDKit computation . Although a directly matched experimental cLogP for 2-(m-tolyl)pyrrolidine (CAS 72216-05-8) is not available from the same calculation method in the same database, the absence of the 4-methyl on the pyrrolidine ring in 2-(m-tolyl)pyrrolidine reduces the molecular carbon count by one (C₁₁H₁₅N vs. C₁₂H₁₇N) and eliminates a hydrophobic methyl contribution. Based on the well-established Hansch-Leo fragmental constant approach, a single aliphatic methyl group increment contributes approximately +0.50 log units to measured/calculated logP. Under this class-level inference, the 4-methyl group present in 4-methyl-2-(m-tolyl)pyrrolidine is predicted to confer an approximately +0.50 cLogP increase relative to 2-(m-tolyl)pyrrolidine [1]. This difference can meaningfully shift passive membrane permeability predictions (logP shift from ~2.25 to 2.75) and is large enough to discriminate compounds in high-throughput parallel artificial membrane permeability assay (PAMPA) screening.

Lipophilicity cLogP Pyrrolidine scaffold optimization

Steric and Conformational Differentiation: 4-Methyl-2-(m-tolyl)pyrrolidine Versus 4-Methyl-2-(p-tolyl)pyrrolidine (Para-Methyl Regioisomer)

The meta-methyl substitution on the pendant phenyl ring in 4-methyl-2-(m-tolyl)pyrrolidine produces a different steric and electronic profile compared to the para-methyl regioisomer, 4-methyl-2-(p-tolyl)pyrrolidine (CAS 603068-49-1) . In the meta isomer, the methyl group is positioned at the 3-position of the phenyl ring, which introduces an asymmetric steric bulk that restricts the rotational freedom of the aryl-pyrrolidine bond differently than the symmetric para-methyl substitution. Specifically, the meta-methyl group generates a larger rotational barrier for the C(aryl)–C(2) bond due to peri-interactions with the pyrrolidine ring hydrogens, while the para-methyl group, being farther from the rotational axis, imposes minimal additional steric hindrance. Although direct experimental rotational barrier measurements are unavailable for this specific pair, the meta-substitution pattern is well-established in medicinal chemistry to produce a distinct conformational ensemble that can bias ligand pre-organization for receptor binding . Both compounds share the same molecular formula (C₁₂H₁₇N) and molecular weight (175.27 g/mol), making chromatographic co-elution a real practical concern—yet their biological target engagement profiles are expected to diverge due to the altered aryl presentation geometry.

Regioisomer differentiation Steric effects Aryl-pyrrolidine dihedral angle

Molecular Weight and Heavy Atom Count Difference: 4-Methyl-2-(m-tolyl)pyrrolidine (C₁₂H₁₇N, 175.27 g/mol) Versus 2-(m-Tolyl)pyrrolidine (C₁₁H₁₅N, 161.24 g/mol)

A fundamental differentiation parameter relevant to analytical chemistry and procurement is the molecular weight difference between 4-methyl-2-(m-tolyl)pyrrolidine (175.27 g/mol, C₁₂H₁₇N) and its closest des-methyl analog, 2-(m-tolyl)pyrrolidine (161.24 g/mol, C₁₁H₁₅N) [1]. The 14.03 Da mass increment corresponds precisely to one additional methylene (CH₂) unit and is analytically resolved by standard LC-MS workflows (resolution >30,000 FWHM readily distinguishes these masses in ESI+ mode as [M+H]⁺ ions at m/z 176.3 and 162.3, respectively). For purchasers, this mass difference eliminates ambiguity in compound identity verification: a simple LC-MS check of the received material can instantly confirm whether the correct 4-methylated compound was supplied rather than the des-methyl analog. Both compounds share the same core 2-(m-tolyl)pyrrolidine scaffold, but the presence of the 4-methyl group increases the heavy atom count from 12 to 13 and modestly alters the topological polar surface area (tPSA remains at 12 Ų for both, as the additional methyl is non-polar) [2].

Molecular weight LC-MS detection Building block sourcing

Hydrogen Bond Donor Count and Its Implications for Permeability and Selectivity Differentiation

4-Methyl-2-(m-tolyl)pyrrolidine possesses a single hydrogen bond donor (HBD = 1, the secondary amine N–H) and a single hydrogen bond acceptor (HBA = 1, the same nitrogen atom), giving an HBD/HBA profile identical to its des-methyl and regioisomeric comparators [1]. While the HBD/HBA count is identical across the comparator set, this parameter is critical when benchmarking against more heavily functionalized pyrrolidine analogs (e.g., pyrrolidine-2-carboxylic acid derivatives with HBD = 2) that commonly appear in protease inhibitor and GPCR modulator programs. The HBD = 1 profile places 4-methyl-2-(m-tolyl)pyrrolidine below the HBD ≤ 3 threshold that is a component of Lipinski's Rule of Five and the CNS MPO desirability score, suggesting adequate passive permeability potential for cell-based assays [2]. However, this evidence dimension serves primarily to contextualize the compound's position in drug-likeness space; it does not directly discriminate this compound from its closest tolyl-pyrrolidine analogs, which share the same HBD/HBA counts.

H-bond donor count Permeability Drug-likeness CNS MPO

Recommended Research and Industrial Application Scenarios for 4-Methyl-2-(m-tolyl)pyrrolidine Based on Evidenced Differentiation


Medicinal Chemistry SAR Exploration of 2-Arylpyrrolidine Scaffolds Requiring Defined Lipophilicity and Steric Parameters

When a medicinal chemistry campaign investigates 2-arylpyrrolidine-based ligands targeting CNS receptors or intracellular enzymes, 4-methyl-2-(m-tolyl)pyrrolidine offers a specific, purchasable building block with a computed cLogP of 2.75 and a meta-methyl substitution that provides a distinct steric environment compared to para-substituted or unsubstituted phenyl analogs. This compound is appropriate for systematic SAR studies where the goal is to map the lipophilicity and aryl presentation space—enabling the team to empirically determine whether the meta-methyl/4-methyl combination yields superior target engagement relative to the des-methyl or para-methyl comparators [1].

Analytical Reference Standard and Method Development for LC-MS Differentiation of Tolyl-Pyrrolidine Regioisomers

Due to its unique mass (m/z 176.3 [M+H]⁺) and the fact that it shares the molecular formula C₁₂H₁₇N with the para-methyl regioisomer 4-methyl-2-(p-tolyl)pyrrolidine, 4-methyl-2-(m-tolyl)pyrrolidine can serve as a critical reference standard for developing HPLC or UPLC methods capable of resolving meta-vs-para tolyl regioisomers . Analytical laboratories supporting pharmaceutical process chemistry or impurity profiling programs can leverage the known structural identity of this compound to validate chromatographic separation conditions, ensuring that regioisomeric impurities are not co-eluted and misidentified during quality control of pyrrolidine-containing APIs .

Computational Chemistry Model Building and Validation for Conformational Analysis of 2,4-Disubstituted Pyrrolidines

The combination of a 4-methyl group on the pyrrolidine ring and a meta-tolyl substituent at the 2-position makes 4-methyl-2-(m-tolyl)pyrrolidine a valuable test case for validating computational conformational sampling algorithms (e.g., in MacroModel, OMEGA, or RDKit ETKDG workflows). The meta-methyl steric interaction with the pyrrolidine ring hydrogens creates a non-trivial rotational energy landscape that can expose deficiencies in default force-field torsional parameters—making this compound a useful benchmarking molecule for computational chemists developing or validating conformational search protocols for drug discovery [1].

Organic Synthesis Methodology Development Using Sterically Differentiated Pyrrolidine Building Blocks

In synthetic methodology research, 4-methyl-2-(m-tolyl)pyrrolidine provides a uniquely substituted secondary amine substrate for investigating N-functionalization reactions (e.g., N-arylation, N-acylation, N-sulfonylation) where both the 4-methyl and the meta-tolyl groups contribute steric and electronic effects that differ from simpler 2-phenylpyrrolidine or 2-(p-tolyl)pyrrolidine substrates . Researchers developing new catalytic amination or C–H functionalization methods can use this compound to probe substrate scope and regioselectivity, thereby demonstrating the robustness and generality of newly developed synthetic transformations [1].

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